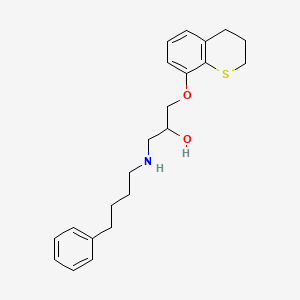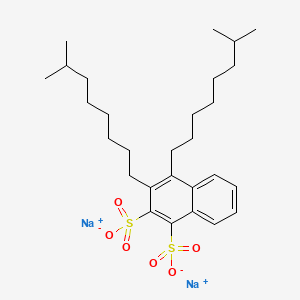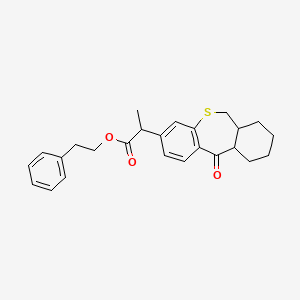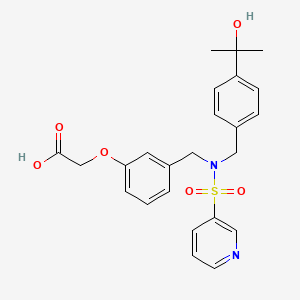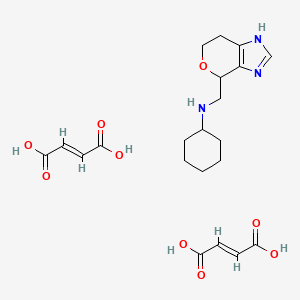
4-(N-Cyclohexylaminomethyl)-1(3),4,6,7-tetrahydro-1(3)H-pyrano(3,4-d)imidazole difumarate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(N-Cyclohexylaminomethyl)-1(3),4,6,7-tetrahydro-1(3)H-pyrano(3,4-d)imidazole difumarate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N-Cyclohexylaminomethyl)-1(3),4,6,7-tetrahydro-1(3)H-pyrano(3,4-d)imidazole difumarate typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the Pyranoimidazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Cyclohexylaminomethyl Group: This can be achieved through nucleophilic substitution reactions, where a cyclohexylamine derivative reacts with an intermediate compound.
Formation of the Difumarate Salt: The final step involves the reaction of the synthesized compound with fumaric acid to form the difumarate salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
4-(N-Cyclohexylaminomethyl)-1(3),4,6,7-tetrahydro-1(3)H-pyrano(3,4-d)imidazole difumarate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic applications, such as in the development of new drugs.
Industry: Use as a catalyst or intermediate in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of 4-(N-Cyclohexylaminomethyl)-1(3),4,6,7-tetrahydro-1(3)H-pyrano(3,4-d)imidazole difumarate would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved might include signal transduction, metabolic processes, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(N-Cyclohexylaminomethyl)-1(3),4,6,7-tetrahydro-1(3)H-pyrano(3,4-d)imidazole monofumarate
- 4-(N-Cyclohexylaminomethyl)-1(3),4,6,7-tetrahydro-1(3)H-pyrano(3,4-d)imidazole hydrochloride
Uniqueness
The uniqueness of 4-(N-Cyclohexylaminomethyl)-1(3),4,6,7-tetrahydro-1(3)H-pyrano(3,4-d)imidazole difumarate lies in its specific chemical structure, which may confer distinct physical, chemical, and biological properties compared to similar compounds. These properties could include enhanced stability, solubility, or bioactivity.
Eigenschaften
CAS-Nummer |
95857-74-2 |
|---|---|
Molekularformel |
C21H29N3O9 |
Molekulargewicht |
467.5 g/mol |
IUPAC-Name |
(E)-but-2-enedioic acid;N-(1,4,6,7-tetrahydropyrano[3,4-d]imidazol-4-ylmethyl)cyclohexanamine |
InChI |
InChI=1S/C13H21N3O.2C4H4O4/c1-2-4-10(5-3-1)14-8-12-13-11(6-7-17-12)15-9-16-13;2*5-3(6)1-2-4(7)8/h9-10,12,14H,1-8H2,(H,15,16);2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+ |
InChI-Schlüssel |
SUMZDODUGOSWSM-LVEZLNDCSA-N |
Isomerische SMILES |
C1CCC(CC1)NCC2OCCC3=C2N=CN3.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
Kanonische SMILES |
C1CCC(CC1)NCC2C3=C(CCO2)NC=N3.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


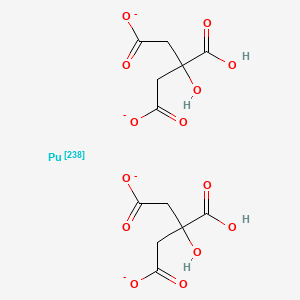

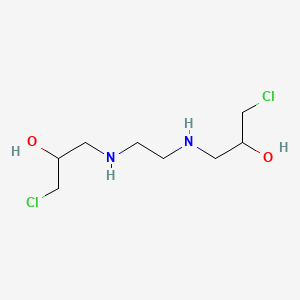


![1-[4-[ethyl(methyl)amino]but-2-ynyl]-5-methylpyrrolidin-2-one;oxalic acid](/img/structure/B12768173.png)
